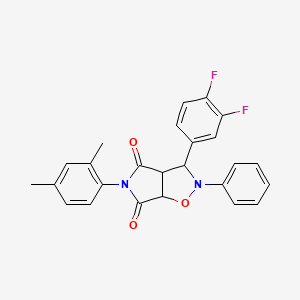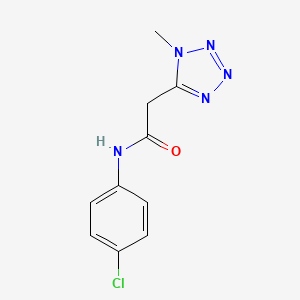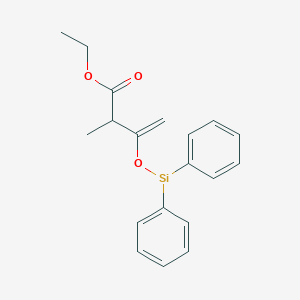![molecular formula C20H37N3O B12623553 5,7-Diethyl-2',2',6',6'-tetramethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4'-piperidine]-6-ol](/img/structure/B12623553.png)
5,7-Diethyl-2',2',6',6'-tetramethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4'-piperidine]-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Diethyl-2’,2’,6’,6’-tetramethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4’-piperidine]-6-ol: is a complex organic compound with a unique spiro structure This compound is characterized by its intricate molecular architecture, which includes multiple rings and a spiro linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Diethyl-2’,2’,6’,6’-tetramethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4’-piperidine]-6-ol typically involves multi-step organic reactions. The process begins with the preparation of the core spiro structure, followed by the introduction of ethyl and methyl groups at specific positions. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
5,7-Diethyl-2’,2’,6’,6’-tetramethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4’-piperidine]-6-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
5,7-Diethyl-2’,2’,6’,6’-tetramethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4’-piperidine]-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5,7-Diethyl-2’,2’,6’,6’-tetramethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4’-piperidine]-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5,7-Diethyl-2-(4-isopropylphenyl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one: Shares a similar spiro structure but with different substituents.
2,2,6,6-Tetramethyl-3,5-heptanedione: Another compound with a tetramethyl structure, used in different chemical contexts.
Uniqueness
5,7-Diethyl-2’,2’,6’,6’-tetramethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4’-piperidine]-6-ol is unique due to its specific combination of ethyl and methyl groups, as well as its spiro linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C20H37N3O |
|---|---|
Peso molecular |
335.5 g/mol |
Nombre IUPAC |
5,7-diethyl-2',2',6',6'-tetramethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4'-piperidine]-6-ol |
InChI |
InChI=1S/C20H37N3O/c1-7-18-11-22-13-19(8-2,15(18)24)14-23(12-18)20(22)9-16(3,4)21-17(5,6)10-20/h15,21,24H,7-14H2,1-6H3 |
Clave InChI |
VUAYYQDVLRSYON-UHFFFAOYSA-N |
SMILES canónico |
CCC12CN3CC(C1O)(CN(C2)C34CC(NC(C4)(C)C)(C)C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4-Fluorophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B12623471.png)
![5-[5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-6-methyloxane-2,3,4-triol](/img/structure/B12623488.png)
![3-Oxo-2-oxabicyclo[3.3.1]nonan-1-yl 2-methylpropanoate](/img/structure/B12623496.png)
![2-Isocyanato-5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazole](/img/structure/B12623504.png)

![5,11-Dimethoxy-1,2-dihydro-8H-[1]benzopyrano[4,3-d][1]benzoxepin-8-one](/img/structure/B12623512.png)
![5-[(Dimethylamino)methyl]-1,3-thiazol-2-amine](/img/structure/B12623516.png)
![[4-[(3aR,6aS)-5'-chloro-1-[(3,4-dihydroxyphenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl] acetate](/img/structure/B12623523.png)
![5,6-Dimethyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12623529.png)

![2-Hydroxy-3-[(2-hydroxyethyl)(propyl)amino]propane-1-sulfonic acid](/img/structure/B12623541.png)
![2-Chloro-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B12623544.png)


